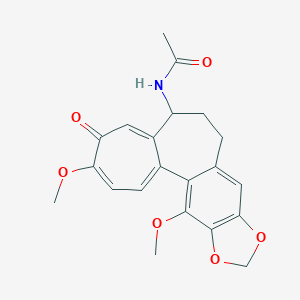

(-)-Cornigerine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(-)-Cornigerine (CAS: 6877-25-4) is a naturally occurring colchicinoid alkaloid characterized by a rigidified methylenedioxy bridge at the 2,3-positions of its A-ring, distinguishing it from the vicinal methoxy groups of colchicine [1]. In industrial and pharmaceutical procurement, it is primarily sourced as Colchicine EP Impurity H, a critical reference standard required for analytical method validation (AMV), quality control, and regulatory submissions for colchicine active pharmaceutical ingredients (APIs)[2]. Beyond its role in compliance, cornigerine serves as a high-affinity tubulin polymerization inhibitor in medicinal chemistry, offering a structurally constrained scaffold for evaluating colchicine-binding site interactions [1].

The Non-Interchangeability of Cornigerine vs. Colchicine in Analytical and Pharmacological Workflows

Substituting cornigerine with colchicine or other colchicinoids fundamentally compromises both regulatory compliance and pharmacological assay integrity [1]. In API manufacturing, cornigerine is a specifically mandated pharmacopeial marker (EP Impurity H); failing to use this exact standard prevents accurate impurity profiling and quantitative traceability required by the European Pharmacopoeia . In biochemical assays, the substitution of the flexible 2,3-dimethoxy groups of colchicine with the rigid 1,3-dioxole ring in cornigerine alters the thermodynamics of tubulin binding, resulting in distinct association kinetics and heightened cytotoxicity [1]. Consequently, generic colchicine cannot serve as a proxy for cornigerine in either regulatory QA/QC or structure-activity relationship (SAR) mapping [1].

Pharmacopeial Profiling and API Batch Release

(-)-Cornigerine is strictly defined as Colchicine EP Impurity H. In HPLC-based impurity profiling of colchicine APIs, cornigerine must be quantified to ensure compliance with European Pharmacopoeia (EP) thresholds [1]. The structural mass difference and distinct retention times mandate the use of the exact cornigerine standard for accurate calibration, as generic colchicine cannot resolve or quantify this specific biosynthetic byproduct [1].

| Evidence Dimension | Analytical resolution and molecular weight for MS/HPLC calibration |

| Target Compound Data | MW 383.40 (Cornigerine / Impurity H) |

| Comparator Or Baseline | MW 399.44 (Colchicine API) |

| Quantified Difference | 16.04 Da mass shift and distinct chromatographic retention |

| Conditions | Pharmacopeial HPLC/MS impurity profiling |

Procurement of this exact standard is legally and technically required for batch release and ANDA submissions of colchicine formulations.

Enhanced Inhibition of Tubulin Polymerization

The rigidification of the A-ring via a methylenedioxy bridge enhances cornigerine's interaction with the colchicine binding site on tubulin. In competitive binding assays, equimolar concentrations of cornigerine strongly inhibit the binding of radiolabeled colchicine to tubulin [1]. Furthermore, cornigerine demonstrates a higher potency in arresting L1210 murine leukemia cells in metaphase compared to the colchicine baseline, driven by its altered association kinetics and stimulation of tubulin-dependent GTP hydrolysis [1].

| Evidence Dimension | Cytotoxicity and metaphase arrest potency |

| Target Compound Data | Higher toxicity and potent metaphase arrest |

| Comparator Or Baseline | Colchicine (lower relative toxicity in matched assays) |

| Quantified Difference | Cornigerine exhibits superior antimitotic potency in L1210 murine leukemia models |

| Conditions | In vitro L1210 murine leukemia cell culture and purified tubulin assays |

For medicinal chemists, cornigerine provides a higher-affinity, structurally constrained baseline for designing novel colchicine-site inhibitors.

Structural Rigidity for Structure-Activity Relationship (SAR) Mapping

In the development of novel antimitotic agents, the 2,3-dimethoxy groups of colchicine are known to possess rotational freedom, which complicates precise crystallographic mapping of the binding pocket[1]. Cornigerine replaces these groups with a 1,3-dioxole (methylenedioxy) ring, locking the oxygen atoms into a rigid conformation [1]. This structural constraint makes cornigerine a superior molecular probe for determining the exact steric limitations of the A-ring binding zone on beta-tubulin, a critical parameter when designing next-generation tubulin inhibitors [1].

| Evidence Dimension | A-ring conformational flexibility |

| Target Compound Data | Rigid 1,3-dioxole ring (locked conformation) |

| Comparator Or Baseline | Colchicine (rotatable 2,3-dimethoxy groups) |

| Quantified Difference | Elimination of rotational degrees of freedom at the 2,3-positions |

| Conditions | Crystallographic and computational docking studies at the α/β-tubulin interface |

Utilizing a conformationally locked analog reduces entropic penalties in binding models, streamlining the rational design of targeted chemotherapeutics.

Analytical Method Validation (AMV) for Colchicine API

As the designated Colchicine EP Impurity H, cornigerine is essential for calibrating HPLC and MS equipment during the quality control and batch release of colchicine APIs. Procurement of this exact standard ensures compliance with European Pharmacopoeia guidelines and supports Abbreviated New Drug Application (ANDA) submissions .

Pharmacological Benchmarking of Tubulin Inhibitors

Due to its enhanced potency and altered binding kinetics compared to colchicine, cornigerine serves as a high-affinity positive control in tubulin polymerization assays and competitive binding studies. It is particularly useful for evaluating novel compounds targeting the colchicine binding site [1].

Crystallographic and Computational SAR Probing

The rigid methylenedioxy bridge of cornigerine eliminates the rotational flexibility seen in colchicine's A-ring. This makes it an ideal structural probe for computational docking and X-ray crystallography studies aimed at mapping the precise steric constraints of the α/β-tubulin interface [2].

References

- [2] Hamel, E., et al. 'Cornigerine, a potent antimitotic Colchicum alkaloid of unusual structure. Interactions with tubulin.' Biochemical Pharmacology 37.12 (1988): 2445-2449.

- [3] Bhattacharyya, B., et al. 'Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin.' Medicinal Research Reviews 28.1 (2008): 155-183.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Dates

Explore Compound Types